molecular formula C10H17BF3K B8133453 Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate

Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate

Cat. No.: B8133453
M. Wt: 244.15 g/mol
InChI Key: DABOSQUHKWTMOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate typically involves the reaction of 1-methylcyclohexene with boron trifluoride etherate, followed by the addition of potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is widely used in scientific research, including:

Mechanism of Action

The mechanism by which Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction facilitates the formation of new chemical bonds, enabling the synthesis of complex molecules. The pathways involved include nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(1-methylcyclohexene-1-ene-4-yl)propyltrifluoroborate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable tool in advanced chemical research and industrial applications .

Properties

IUPAC Name

potassium;trifluoro-[2-(4-methylcyclohex-3-en-1-yl)propyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF3.K/c1-8-3-5-10(6-4-8)9(2)7-11(12,13)14;/h3,9-10H,4-7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOSQUHKWTMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C)C1CCC(=CC1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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